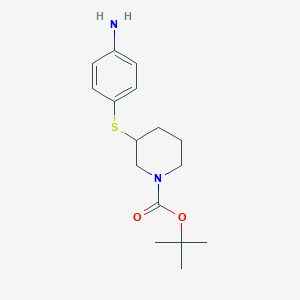

tert-Butyl 3-((4-Aminophenyl)thio)-piperidin-1-carboxylat

Übersicht

Beschreibung

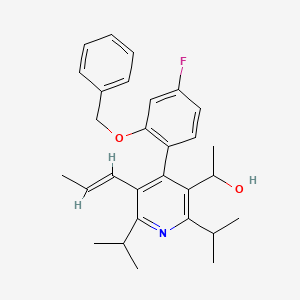

tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H24N2O2S and a molecular weight of 308.4 g/mol. This compound is often used as an intermediate in organic synthesis and pharmaceutical research.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate is used in several scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor binding.

Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry: In the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

Mode of Action

The mode of action of “tert-Butyl 3-((4-aminophenyl)thio)-piperidine-1-carboxylate” is not well understood at this time. It’s possible that the compound interacts with its targets by binding to active sites, altering their conformation, or modulating their activity. The specific changes resulting from these interactions are subject to ongoing research .

Biochemical Pathways

Given the presence of the aminophenyl group in its structure, it might be involved in pathways related to aromatic compounds . .

Pharmacokinetics

Its bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all areas that require further investigation .

Result of Action

As research progresses, we may gain a better understanding of how this compound affects cellular processes and molecular interactions .

Biochemische Analyse

Biochemical Properties

tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate: plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of enzyme inhibitors. It interacts with enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. The compound’s interaction with PARP is crucial for its inhibitory effects, making it a valuable tool in studying DNA repair pathways and developing treatments for diseases like cancer .

Cellular Effects

The effects of tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PARP can lead to the inhibition of DNA repair, resulting in increased DNA damage and cell death in cancer cells. This makes the compound a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of PARP, binding to the enzyme’s active site and preventing its normal function in DNA repair. This inhibition leads to the accumulation of DNA damage, triggering cell death pathways in cancer cells. Additionally, the compound may influence gene expression by altering the activity of transcription factors involved in DNA repair and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of DNA repair and increased cell death in cancer models .

Dosage Effects in Animal Models

The effects of tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP activity without causing significant toxicity. At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate: is involved in metabolic pathways related to its role as a PARP inhibitor. It interacts with enzymes and cofactors involved in the metabolism of nucleotides and DNA repair. The compound’s inhibitory effects on PARP can alter metabolic flux and metabolite levels, leading to changes in cellular energy balance and redox status. These metabolic alterations contribute to the compound’s overall impact on cell function and survival .

Transport and Distribution

The transport and distribution of tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells are critical for its inhibitory effects on PARP and other target enzymes .

Subcellular Localization

tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate: exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its presence in the nucleus, where DNA repair occurs, is particularly important for its role as a PARP inhibitor. The compound’s localization within the nucleus allows it to effectively inhibit PARP activity and disrupt DNA repair processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-((4-nitrophenyl)thio)piperidine-1-carboxylate with a reducing agent to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate, such as nitro derivatives, alkylated or acylated products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl 3-((4-nitrophenyl)thio)piperidine-1-carboxylate: A precursor in the synthesis of tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate.

tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation

Uniqueness

tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis and pharmaceutical research .

Eigenschaften

IUPAC Name |

tert-butyl 3-(4-aminophenyl)sulfanylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-4-5-14(11-18)21-13-8-6-12(17)7-9-13/h6-9,14H,4-5,10-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVKNYSUDIAVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)SC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

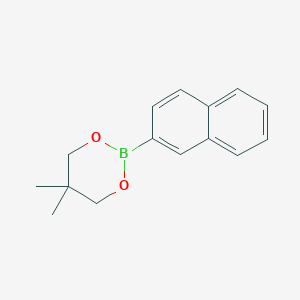

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400248.png)

![Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate](/img/structure/B1400249.png)

![2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400253.png)

![2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1400257.png)